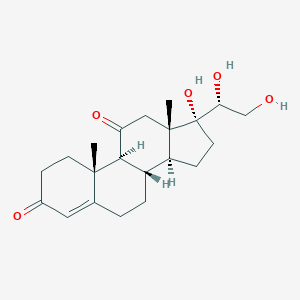![molecular formula C17H20Cl2N2O2 B145641 [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate CAS No. 131549-86-5](/img/structure/B145641.png)
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate, also known as BCIM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BCIM is a derivative of imidazole, a heterocyclic organic compound that has been widely used in the pharmaceutical industry. In
作用机制
The mechanism of action of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. In cardiovascular diseases, this compound has been shown to activate the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. In neurological disorders, this compound has been shown to activate the Nrf2 pathway, which leads to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor size. In cardiovascular diseases, this compound has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurological disorders, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
实验室实验的优点和局限性
One of the advantages of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. One direction is to investigate the use of this compound in combination with other drugs for cancer treatment. Another direction is to explore the use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, the development of new synthesis methods for this compound with improved yield and solubility could facilitate its use in future research.
合成方法
The synthesis of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate involves the reaction of 2-chlorobenzyl chloride with butylamine to form 2-butylbenzyl chloride. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form this compound. The yield of this compound is around 60% using this method.
科学研究应用
[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been investigated for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
属性
CAS 编号 |
131549-86-5 |
|---|---|
分子式 |
C17H20Cl2N2O2 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
[2-butyl-5-chloro-1-[(2-chlorophenyl)methyl]imidazol-4-yl]methyl acetate |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-3-4-9-16-20-15(11-23-12(2)22)17(19)21(16)10-13-7-5-6-8-14(13)18/h5-8H,3-4,9-11H2,1-2H3 |
InChI 键 |
WBFAHXKJEZSANA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C |
其他 CAS 编号 |
131549-86-5 |
同义词 |
(4-(2-n-butyl-5-chloro-1-(2-chlorobenzyl)imidazolyl)methyl) acetate 4-BCCIMA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



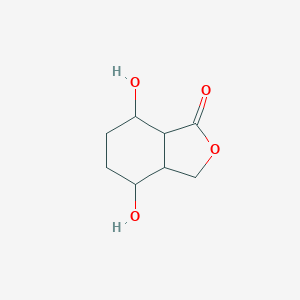
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
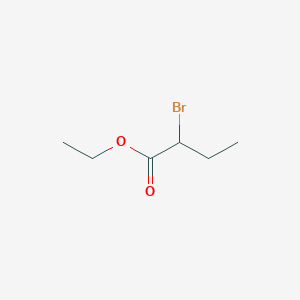
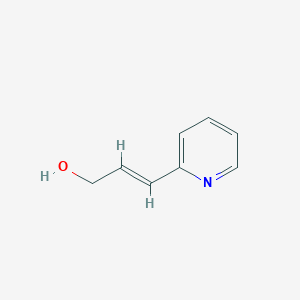
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
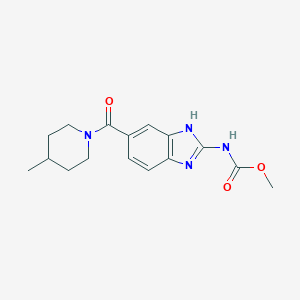

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
